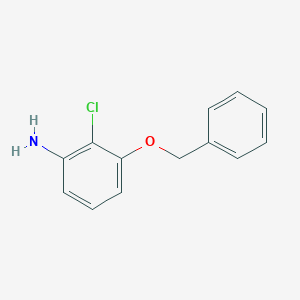

3-(Benzyloxy)-2-chloroaniline

Description

Contextualization of 3-(Benzyloxy)-2-chloroaniline within Aromatic Amine Chemistry

This compound is an aromatic amine that incorporates functional groups from both chloroanilines and benzyloxyanilines. Its structure consists of an aniline (B41778) ring substituted with a chlorine atom at the second position and a benzyloxy group at the third position. This specific arrangement of substituents dictates its unique chemical identity and reactivity.

The chemistry of aromatic amines is largely defined by the lone pair of electrons on the nitrogen atom. In aniline, these electrons are delocalized into the aromatic π-system, which renders aniline less basic than aliphatic amines. wikipedia.orglibretexts.org In this compound, this basicity is further modulated by its substituents.

The Chloro Group : As an electron-withdrawing group, the chlorine atom reduces the electron density on the benzene (B151609) ring and, by extension, on the amino group. This effect decreases the availability of the nitrogen's lone pair to accept a proton, thus making the compound less basic than aniline. libretexts.org

The reactivity of the aromatic ring in electrophilic substitution reactions is also affected. Compared to benzene, the amino group in aniline is strongly activating and ortho-, para-directing. wikipedia.org In this compound, the combined directing effects of the amino, chloro, and benzyloxy groups would lead to complex regioselectivity in such reactions.

To illustrate the properties of related isomers, the table below lists identifiers for a structurally similar compound, 2-(Benzyloxy)-3-chloroaniline.

| Property | Value | Reference |

| IUPAC Name | 2-(benzyloxy)-3-chloroaniline | fluorochem.co.uk |

| CAS Number | 59360-19-9 | fluorochem.co.uk |

| Molecular Formula | C13H12ClNO | fluorochem.co.uk |

| Molecular Weight | 233.70 g/mol | fluorochem.co.uk |

| InChI Key | CFYGYYBYROQCQP-UHFFFAOYSA-N | fluorochem.co.uk |

Academic Significance and Research Scope within Organic Synthesis

The academic and industrial interest in substituted anilines lies in their utility as synthetic intermediates. wikipedia.orggoogle.com Chloroanilines are foundational materials for producing various goods, including pigments and pesticides. google.com Benzyloxyanilines are valuable in medicinal chemistry and materials science, serving as precursors for therapeutic agents and specialty polymers. chemimpex.com For instance, 4-(Benzyloxy)aniline is an intermediate in the synthesis of compounds studied for anticancer activity.

The compound this compound, possessing both chloro and benzyloxy functionalities, represents a versatile scaffold for organic synthesis. Its potential applications stem from the ability to selectively modify its different functional groups:

The amino group can be diazotized and replaced with a variety of other groups through Sandmeyer-type reactions. wikipedia.org

The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions.

The benzyloxy group can be cleaved to reveal a hydroxyl group, allowing for further functionalization. This cleavage is a key feature of benzyloxyaniline linkers used in solid-phase synthesis to release target molecules under specific conditions. acs.org

A significant area of research for related compounds is their use in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals. For example, a convenient, large-scale synthesis for the isomer 4-benzyloxy-3-chloroaniline (B1332019) has been developed, highlighting its importance as a building block. researchgate.netresearchgate.net This process involves the reduction of the corresponding nitro compound, 4-benzyloxy-3-chloronitrobenzene (B1267270), using stannous chloride (SnCl2) to yield the aniline in high purity. researchgate.netresearchgate.net This suggests that a similar synthetic route could likely be employed for this compound. The resulting multi-functionalized aniline is a prime candidate for constructing complex molecular architectures for drug discovery and materials science.

The table below summarizes the key chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C13H12ClNO |

| Molecular Weight | 233.70 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2N)Cl |

| InChI Key | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQMYHQFXHDKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648303 | |

| Record name | 3-(Benzyloxy)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81912-33-6 | |

| Record name | 3-(Benzyloxy)-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Studies of 3 Benzyloxy 2 Chloroaniline Scaffolds

Amination Reactions and Derivatives Formation

The primary amino group in 3-(benzyloxy)-2-chloroaniline is a key functional handle for a variety of derivatization reactions, including acylation, condensation, and subsequent cyclization to form valuable heterocyclic structures.

Acylation Reactions and Amide Formation

The reaction of primary amines with acyl chlorides or acid anhydrides is a fundamental method for forming amides. harvard.edu In the case of this compound, the nucleophilic amino group readily attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride, to form a stable N-acylated derivative. nih.gov This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. osti.gov The formation of the amide bond introduces a new functional group that can influence the molecule's electronic properties and serve as a precursor for further synthetic modifications. pages.dev For instance, the reaction of this compound with acetyl chloride would yield N-(3-(benzyloxy)-2-chlorophenyl)acetamide. These amide derivatives are pivotal intermediates in the synthesis of more complex molecules.

Table 1: Representative Acylation Reaction

| Reactant A | Reactant B | Product | General Conditions |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-(3-(Benzyloxy)-2-chlorophenyl)amide | Aprotic solvent, Base (e.g., Triethylamine) |

Condensation Reactions with Carbonyl Compounds to Schiff Bases

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govwiley-vch.de This reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). organic-chemistry.orggoogle.com These reactions are often catalyzed by an acid. The resulting Schiff bases are not only stable compounds in their own right but are crucial intermediates for the synthesis of various heterocyclic systems, including azetidinones. organic-chemistry.orgnih.gov The reaction of this compound with various substituted aromatic aldehydes can generate a library of Schiff base derivatives with diverse structural features. researchgate.net

Table 2: General Schiff Base Formation

| Reactant A | Reactant B | Product Type | General Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde (Ar-CHO) | N-(Arylmethylene)-3-(benzyloxy)-2-chloroaniline | Alcohol solvent, Acid catalyst |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrazolines, Quinazolines, Azetidinones, Indoles)

The scaffold of this compound and its derivatives is extensively used in the synthesis of a wide array of nitrogen-containing heterocycles.

Pyrazolines : Pyrazolines are five-membered heterocyclic compounds. A common synthetic route involves the reaction of chalcones with hydrazine (B178648) derivatives. organic-chemistry.orgorganic-chemistry.orgresearchgate.net A chalcone (B49325) can be prepared from an acetophenone (B1666503) derivative and a benzaldehyde. Although direct synthesis from this compound is not explicitly detailed, its structural motifs are found in related precursors. For example, derivatives of 2-chloroaniline (B154045) have been used to synthesize azo-chalcones, which are then cyclized with hydrazine hydrate (B1144303) to yield substituted pyrazolines. organic-chemistry.orgresearchgate.net The process typically involves a Michael addition reaction followed by intramolecular cyclization. organic-chemistry.orgdoubtnut.com

Quinazolines : Quinazolines are bicyclic aromatic heterocycles. cymitquimica.com One established method for their synthesis involves the reaction of substituted anilines with 2-aminobenzaldehydes or 2-aminobenzophenones. beilstein-journals.org For instance, 3-chloroaniline (B41212) derivatives have been reacted with 6-nitro-4-chloro-quinazoline in isopropanol (B130326) under reflux to produce N-aryl-quinazolin-4-amine structures. This suggests that this compound can act as the amine component in building the quinazoline (B50416) framework. dalalinstitute.com Another approach is the reaction of an anthranilic acid with an acyl chloride, followed by ring closure with an amine, to form 4(3H)-quinazolinone derivatives. organic-chemistry.org The presence of the benzyloxy group in these structures is of interest for developing drug candidates. unishivaji.ac.in

Azetidinones : Azetidinones, also known as β-lactams, are four-membered cyclic amides. A primary synthetic route is the [2+2] cycloaddition (Staudinger reaction) between a Schiff base and a ketene, which is often generated in situ from an acyl chloride and a tertiary amine. organic-chemistry.orgopenmedicinalchemistryjournal.comgoogle.com The Schiff bases derived from this compound (as described in section 3.1.2) can be reacted with chloroacetyl chloride in the presence of triethylamine. organic-chemistry.orgwikipedia.org This reaction leads to the formation of 1-(3-(benzyloxy)-2-chlorophenyl)-3-chloro-4-aryl-azetidin-2-ones, incorporating the aniline (B41778) scaffold directly into the heterocyclic ring. wikipedia.org

Indoles : The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. numberanalytics.com While many methods exist for indole synthesis, palladium-catalyzed cyclization of 2-alkynylanilines is a modern and efficient approach. bham.ac.ukyoutube.com A plausible route starting from this compound would involve a Sonogashira coupling to introduce an alkyne at the C2 position (displacing the chlorine), followed by an intramolecular cyclization. Another strategy involves the reaction of 2-haloanilines with alkynes, followed by a copper-mediated intramolecular C-N cyclization. youtube.com The Fischer indole synthesis, involving the cyclization of arylhydrazones, is also a classic method that could potentially be adapted. numberanalytics.com

Coupling Reactions and Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The this compound scaffold contains an aryl chloride bond, making it a suitable substrate for reactions like the Heck and Suzuki couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by palladium. organic-chemistry.orgunishivaji.ac.inwikipedia.orgnumberanalytics.com The reaction of this compound with an alkene like n-butyl acrylate (B77674) would be expected to yield a substituted cinnamic ester derivative.

The Suzuki reaction couples an aryl halide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl product. organic-chemistry.orgmdpi.com Reacting this compound with a substituted phenylboronic acid could produce benzyloxy-chloro-biphenyl derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. tcichemicals.comjk-sci.com This reaction can couple an aryl halide with an amine. For this compound, the aryl chloride can react with another amine to form a diarylamine. nih.gov Conversely, the amino group of the aniline itself can be coupled with a different aryl halide. beilstein-journals.org This dual reactivity makes it a versatile building block for complex amines.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Heck Coupling | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Substituted Styrene |

| Suzuki Coupling | This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst, Ligand, Base | Substituted Biphenyl |

Electrophilic and Nucleophilic Aromatic Substitution on Substituted Ring Systems

The benzene (B151609) ring of this compound is substituted with an amino group (-NH₂), a chloro group (-Cl), and a benzyloxy group (-OBn). These substituents direct the position of further reactions on the ring.

Electrophilic Aromatic Substitution : The amino and benzyloxy groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. pages.devmsu.edu The combined effect of these groups makes the ring highly activated towards electrophiles. The most likely positions for electrophilic attack (e.g., nitration, halogenation) are C4 and C6, which are ortho and para to the powerful activating groups and not sterically hindered. doubtnut.comambeed.com For example, nitration would likely occur at the C4 or C6 position. ambeed.com

Nucleophilic Aromatic Substitution (SNA_r) : Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group like a halide, typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. fishersci.filibretexts.org The this compound ring is generally electron-rich due to the -NH₂ and -OBn groups, making it unreactive towards traditional S_NAr at the chlorine position. nih.govdalalinstitute.com However, modern methods, such as cation radical-accelerated S_NAr, can enable substitution on electron-rich aryl ethers under specific photoredox conditions. osti.gov

Transformations Involving the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) is a common protecting group for phenols because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.org The primary transformation involving this moiety is its cleavage, or debenzylation, to reveal the corresponding phenol (B47542).

A standard and highly effective method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.govopenmedicinalchemistryjournal.com The process is clean, typically affording the phenol and toluene (B28343) as a byproduct. This method selectively cleaves the benzyl (B1604629) ether without affecting other ethers that may be present in the molecule. youtube.com

Alternatively, Lewis acids such as boron trichloride (B1173362) (BCl₃) can be used for debenzylation. researchgate.net Treatment with BCl₃, often in the presence of a cation scavenger like pentamethylbenzene, can effectively cleave the aryl benzyl ether under mild conditions, even at low temperatures, while tolerating a wide range of other functional groups. organic-chemistry.orgresearchgate.net Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can also be employed for the cleavage of benzyl ethers, particularly p-methoxybenzyl ethers. organic-chemistry.org

Cleavage Reactions of Benzyl Ethers (Debenzylation)

The removal of the benzyl group (debenzylation) from the this compound scaffold is a critical step in synthetic pathways where the phenolic hydroxyl group needs to be unmasked. The choice of debenzylation method is crucial to ensure the integrity of the other functional groups on the aromatic ring, namely the aniline and the chloro substituent. Several methods are available, primarily categorized as hydrogenolysis, acidic or Lewis acid cleavage, and oxidative cleavage.

Catalytic Hydrogenolysis Catalytic hydrogenation is a common and effective method for cleaving benzyl ethers. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. semanticscholar.org The process reduces the benzyl ether to the corresponding phenol and toluene. organic-chemistry.org However, a significant challenge with the this compound substrate is the potential for undesired side reactions. The chloro group can be susceptible to hydrodechlorination, and the aromatic ring itself can be reduced under harsh conditions. Therefore, careful control of reaction conditions and catalyst selection is necessary to achieve chemoselective debenzylation. semanticscholar.orgresearchgate.net Encapsulated palladium catalysts, such as Pd(0) EnCat™ 30NP, have been shown to be efficient for the selective reductive hydrogenation of aryl benzyl ethers while leaving other sensitive groups intact. sigmaaldrich.com

Lewis Acid-Mediated Cleavage To avoid the potential pitfalls of reductive methods, Lewis acids provide a powerful alternative for benzyl ether cleavage. A combination of boron trichloride and a cation scavenger can facilitate the chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving various functional groups. organic-chemistry.org The boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is particularly effective, enabling efficient debenzylation under mild conditions that are compatible with a broad range of functionalities, including those present in the target scaffold. organic-chemistry.org

Oxidative Cleavage Oxidative methods offer another orthogonal approach to debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers, which are more electron-rich. organic-chemistry.org Photoirradiation can enhance the effectiveness of DDQ for cleaving simple benzyl ethers. organic-chemistry.org More recently, visible-light-mediated oxidative cleavage has emerged as a technique that allows the benzyl ether to function as a temporary protecting group, compatible with functionalities that would not survive classical reductive conditions. researchgate.net

The following table summarizes various approaches for the debenzylation of a benzyloxyaniline scaffold.

| Method | Reagents & Conditions | Advantages | Potential Issues with Substrate |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like ethanol (B145695) or methanol. sigmaaldrich.com | High efficiency, clean reaction. organic-chemistry.org | Potential for hydrodechlorination and reduction of the aromatic ring. semanticscholar.orgresearchgate.net |

| Lewis Acid Cleavage | BCl₃·SMe₂ in an inert solvent like dichloromethane. organic-chemistry.org | Mild conditions, high chemoselectivity, tolerates many functional groups. organic-chemistry.org | The aniline group may require protection or react with the strong Lewis acid. |

| Oxidative Cleavage | DDQ, MeCN, often with photoirradiation. organic-chemistry.org | Orthogonal to reductive methods; useful when reducible groups are present. organic-chemistry.org | The electron-rich aniline ring may be susceptible to oxidation. |

| Visible-Light-Mediated Oxidative Cleavage | Visible light, photosensitizer, and an oxidant (e.g., air). researchgate.net | Very mild, excellent functional group tolerance. researchgate.net | Requires specialized photoreactor setup. |

Modifications of the Benzylic Methylene (B1212753) Group

The benzylic C-H bonds of the ether's methylene bridge (Ar-O-CH₂-Ph) are activated by the adjacent phenyl ring, making them targets for specific chemical transformations. wikipedia.org These reactions modify the protecting group itself, which can be a strategic step in a multi-step synthesis, often leading to a modified form of deprotection.

Benzylic Halogenation The benzylic position can undergo free-radical halogenation. The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent, can selectively brominate the benzylic C-H bond. wikipedia.org This would convert the this compound into 3-(α-bromobenzyloxy)-2-chloroaniline. The resulting α-bromo ether is highly reactive and can be a precursor for further nucleophilic substitution or elimination reactions.

Benzylic Oxidation The benzylic methylene group can be oxidized to a carbonyl group. wikipedia.org The choice of oxidizing agent determines the final product.

Oxidation to a Carbonyl (Ester Formation): Selective oxidizing agents can convert the benzylic methylene group into a carbonyl, transforming the benzyl ether into a benzoate (B1203000) ester. Reagents such as chromium trioxide complexed with 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are effective for this transformation (ArCH₂R → ArC(O)R). wikipedia.org For the this compound scaffold, this reaction would yield 2-chloro-3-aminophenyl benzoate. This transformation is effectively a two-step debenzylation strategy, as the resulting ester can be readily hydrolyzed under basic conditions. organic-chemistry.org

Oxidative Cleavage to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃), will oxidize any non-tertiary benzylic alkyl group directly to a carboxyl group. wikipedia.org In the context of a benzyl ether, this vigorous oxidation cleaves the C-O bond, resulting in the formation of benzoic acid and the deprotected phenol, 2-chloro-3-aminophenol.

The table below outlines the primary methods for modifying the benzylic methylene group.

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Notes |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light), CCl₄. | α-Bromo Ether (Ar-O-CH(Br)-Ph) | This is a characteristic Wohl-Ziegler reaction. wikipedia.org |

| Selective Oxidation | CrO₃-3,5-dimethylpyrazole; or 2-Iodoxybenzoic acid (IBX) in DMSO. | Benzoate Ester (Ar-O-C(O)-Ph) | Forms an ester which can be hydrolyzed for deprotection. wikipedia.org |

| Strong Oxidation | KMnO₄, heat; or concentrated HNO₃. | Phenol (Ar-OH) + Benzoic Acid | This is a complete cleavage of the benzyl group. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules often require two-dimensional (2D) experiments for complete and unambiguous signal assignment. ipb.pt

¹H and ¹³C NMR: The ¹H NMR spectrum of 3-(Benzyloxy)-2-chloroaniline is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, as well as a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons. The ¹³C NMR spectrum will display signals for all 13 carbon atoms, with chemical shifts influenced by the attached functional groups (amine, chloro, benzyloxy).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orgchemistrysteps.comnanalysis.com In a DEPT-135 experiment for this compound, the benzylic CH₂ carbon would appear as a negative signal, while all aromatic CH carbons would show positive signals. Quaternary carbons (those without attached protons) are not observed in DEPT spectra. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the aniline ring (H-4, H-5, H-6) and on the benzyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals by correlating them to their known proton signals. For example, the signal for the benzylic protons around 5.1 ppm would correlate directly to the benzylic carbon signal around 70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. ipb.ptsdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include those from the benzylic (-CH₂-) protons to the C-3 carbon of the aniline ring and the C-1' carbon of the benzyl ring, confirming the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

Predicted chemical shifts (in ppm) are relative to TMS in CDCl₃. Actual values may vary.

| Atom Position | Predicted ¹³C Shift (ppm) | Multiplicity (DEPT-135) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations (¹H-¹H) |

| 1 | ~142 | C | - | - | - | - |

| 2 | ~118 | C | - | - | - | - |

| 3 | ~150 | C | - | - | - | - |

| 4 | ~115 | CH (+) | ~6.8 | d | C-2, C-6 | H-5 |

| 5 | ~122 | CH (+) | ~7.1 | t | C-1, C-3 | H-4, H-6 |

| 6 | ~114 | CH (+) | ~6.7 | d | C-2, C-4 | H-5 |

| -CH₂- | ~70 | CH₂ (-) | ~5.1 | s | C-3, C-1' | - |

| 1' | ~136 | C | - | - | - | - |

| 2'/6' | ~128 | CH (+) | ~7.4 | m | C-4', C-1' | H-3'/5', H-4' |

| 3'/5' | ~129 | CH (+) | ~7.4 | m | C-1', C-4' | H-2'/6', H-4' |

| 4' | ~128 | CH (+) | ~7.3 | m | C-2'/6' | H-3'/5' |

| -NH₂ | - | - | ~4.0 | br s | C-1, C-2 | - |

While solution-state NMR provides data on individual molecules averaged over time, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline or amorphous solid forms. mdpi.comemory.edu For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

Characterize Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding. It could be used to study the hydrogen bonding network involving the amine (-NH₂) groups in the crystal lattice.

Determine Molecular Conformation: The conformation of the benzyloxy group relative to the aniline ring in the solid state can be investigated, providing information that is lost due to rapid rotation in solution.

Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to enhance signal and obtain high-resolution spectra from solid samples. emory.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and providing structural clues based on its fragmentation patterns.

High-resolution mass spectrometry measures m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic makeup. nih.gov For a molecule with the formula C₁₃H₁₂ClNO, HRMS can unequivocally confirm this composition, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Calculated Exact Masses for this compound (C₁₃H₁₂ClNO) Adducts

| Ion Species | Formula | Isotope | Monoisotopic Mass (Da) |

| [M]⁺ | C₁₃H₁₂ClNO⁺ | ³⁵Cl | 233.0607 |

| [M]⁺ | C₁₃H₁₂ClNO⁺ | ³⁷Cl | 235.0578 |

| [M+H]⁺ | C₁₃H₁₃ClNO⁺ | ³⁵Cl | 234.0686 |

| [M+H]⁺ | C₁₃H₁₃ClNO⁺ | ³⁷Cl | 236.0656 |

| [M+Na]⁺ | C₁₃H₁₂ClNNaO⁺ | ³⁵Cl | 256.0505 |

| [M+Na]⁺ | C₁₃H₁₂ClNNaO⁺ | ³⁷Cl | 258.0475 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would also be clearly resolved in the mass spectrum, providing further confirmation of the presence of a single chlorine atom.

Coupling chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) with mass spectrometry allows for the analysis of individual components within a mixture. d-nb.info

GC-MS and LC-MS are powerful tools for assessing the purity of a sample of this compound by separating it from starting materials, by-products, or degradation products. uoguelph.caresearchgate.netresearchgate.net They are also widely used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of the desired product over time. d-nb.info

Fragmentation Analysis: In techniques like GC-MS which typically use Electron Ionization (EI), the molecular ion undergoes fragmentation. The resulting pattern is a molecular fingerprint that can be used for structural confirmation. The fragmentation of this compound is expected to be dominated by the cleavage of the benzylic C-O bond, which is the weakest bond. This leads to the formation of a highly stable tropylium (B1234903) ion.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 233/235 | Molecular Ion [M]⁺ | [C₁₃H₁₂ClNO]⁺ | The parent ion, showing the characteristic 3:1 isotope pattern for chlorine. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Base peak, resulting from cleavage of the benzyl group. Highly stable. |

| 142/144 | [M - C₇H₇]⁺ | [C₆H₅ClNO]⁺ | Loss of the benzyl radical. |

| 107 | [M - C₆H₅ClN]⁺ | [C₇H₇O]⁺ | Cleavage to form the benzyloxy cation. |

| 127/129 | Chloroaniline fragment | [C₆H₆ClN]⁺ | Loss of the benzyloxy group via rearrangement. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), making these methods excellent for identifying the functional groups present in a molecule like this compound. asianpubs.orgresearchgate.net

The IR spectrum would clearly show characteristic absorptions for the N-H bonds of the primary amine, the C-O bond of the ether, and the C-Cl bond, as well as various vibrations associated with the two aromatic rings. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, providing complementary information, especially for the aromatic ring C=C stretching modes. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3350 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1620 | Strong | Strong |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1580 - 1650 | Strong | Weak |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong | Weak |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong | Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Strong | Strong |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. It is indispensable for elucidating the precise molecular structure, including bond lengths, bond angles, and torsion angles, of compounds like this compound. The technique is applied in two primary modes: single-crystal XRD and powder XRD (PXRD).

Single-Crystal X-ray Diffraction: This method provides the most detailed and unambiguous structural information. By irradiating a single, high-quality crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the molecule, from which the exact spatial arrangement of each atom can be determined. While specific single-crystal XRD data for this compound is not prominently available in published literature, the analysis of analogous structures, such as 3-Benzyloxypyridin-2-amine, demonstrates the type of crystallographic data that would be obtained. researchgate.net Such an analysis would confirm the connectivity of the benzyloxy, chloro, and aniline moieties, reveal the conformation of the benzyloxy group relative to the aniline ring, and detail intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample, providing information about the crystalline phases present, crystal lattice parameters, and sample purity. The technique is faster than single-crystal XRD and is crucial for quality control, polymorphism screening, and monitoring solid-state reactions. For this compound, PXRD would be used to obtain a characteristic diffraction pattern, or "fingerprint," for a specific crystalline form. This pattern could then be used to verify batch-to-batch consistency, identify the presence of different polymorphs, or detect crystalline impurities.

The table below illustrates the typical crystallographic parameters obtained from a single-crystal X-ray diffraction study, using data from a related benzyl ether derivative as an example. researchgate.net

| Parameter | Example Value (for 3-Benzyloxypyridin-2-amine) | Information Provided |

| Chemical Formula | C₁₂H₁₂N₂O | Elemental composition of the crystal unit. |

| Formula Weight | 200.24 g/mol | Molar mass of the compound. |

| Crystal System | Orthorhombic | The symmetry of the crystal lattice. |

| Space Group | Pbca | The specific symmetry operations of the unit cell. |

| Unit Cell Dimensions | a=12.852 Å, b=7.4068 Å, c=22.561 Å | The size and shape of the repeating crystal unit. |

| Volume | 2147.6 ų | The volume of the unit cell. |

| Z (Molecules per cell) | 8 | The number of molecules within one unit cell. |

| Calculated Density | 1.239 Mg/m³ | The theoretical density of the crystalline material. |

Surface and Morphological Characterization Techniques (e.g., SEM, TEM, STEM-EDS, XPS) for Heterogeneous Catalysis Studies

When this compound is used in processes involving heterogeneous catalysts, for example, as a precursor for synthesizing more complex molecules, the characterization of the catalyst's surface and morphology is critical. These techniques provide insights into the physical and chemical properties of the catalyst that influence its activity, selectivity, and lifespan.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a catalyst. azooptics.com It is used to assess the particle size, shape, and aggregation of catalyst powders. For instance, if this compound were used in a reaction catalyzed by a supported metal, SEM would visualize the morphology of the support material (e.g., silica (B1680970), alumina) and the distribution of the metal particles on its surface. azooptics.comresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM, allowing for the visualization of the internal structure of catalyst particles. researchgate.net It is used to determine the size and shape of individual nanoparticles, measure the thickness of coatings, and identify crystal lattice fringes, confirming the crystalline nature of the active catalytic species. azooptics.com

Scanning Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (STEM-EDS): This powerful combination allows for elemental mapping at the nanoscale. STEM provides high-resolution imaging, while the coupled EDS detector identifies the elemental composition of specific points on the sample. In a catalytic system involving this compound, STEM-EDS could be used to confirm the location and elemental distribution of active metals or to detect the adsorption of chlorine- or nitrogen-containing species on the catalyst surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of elements on the catalyst's surface (typically the top 1-10 nm). mdpi.com If this compound were to interact with a catalyst, XPS could be employed to study the electronic environment of the surface atoms. For example, it could detect changes in the binding energies of the catalyst's elements upon interaction with the reactant, providing clues about the reaction mechanism and identifying the active sites. mdpi.comresearchgate.net

Thermal Analysis Methods (e.g., TGA, DSC) for Purity and Stability Assessment

Thermal analysis techniques are essential for evaluating the purity and thermal stability of chemical compounds like this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information about how the material behaves upon heating. psu.edurigaku.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in This analysis is critical for determining the thermal stability and decomposition profile of a compound. A TGA thermogram for this compound would reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residual material. This information is vital for establishing safe handling and storage temperatures and for understanding potential degradation pathways. It can also quantify the presence of volatile impurities or residual solvents, which would be observed as mass loss at temperatures below the decomposition point of the main compound. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, DSC is an excellent tool for determining its melting point and assessing its purity. A sharp, well-defined melting peak indicates a high-purity sample, whereas a broad peak often suggests the presence of impurities. Research on the closely related isomer, 4-Benzyloxy-3-chloroaniline (B1332019), utilized DSC to determine its precise melting point, showcasing the technique's utility. umich.edu

The following table presents the melting point for 4-Benzyloxy-3-chloroaniline as determined by DSC, which serves as an example of the data obtained from such an analysis. umich.edu

| Compound | Analytical Method | Melting Point (°C) | Significance |

| 4-Benzyloxy-3-chloroaniline | DSC | 58.4 | Provides a precise physical constant for purity assessment and identification. |

Chromatographic Methods (e.g., HPLC, TLC) for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for purity profiling and quality control. daneshyari.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to separate components of a mixture. daneshyari.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. In this method, the compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the main peak serves to identify the compound, while the area of the peak is proportional to its concentration. The areas of other peaks in the chromatogram can be used to quantify impurities. A specific HPLC method has been described for the related compound 3-Benzyloxyaniline (B72059), providing a strong template for developing a method for its chloro-substituted analogue. sielc.com

The table below outlines a typical set of conditions for analyzing a benzyloxyaniline derivative by HPLC. sielc.com

| Parameter | Condition | Purpose |

| Column | Newcrom R1 (C18) | Provides the stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with an acid modifier | The solvent system that carries the sample through the column. |

| Detection | UV-Vis Detector | Monitors the column effluent for UV-absorbing compounds. |

| Application | Purity analysis, impurity isolation | To separate the main compound from related substances and by-products. |

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile chromatographic technique used for qualitative analysis, such as monitoring reaction progress and screening for impurities. scilit.com A sample of this compound is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase. After development, the separated spots are visualized (e.g., under UV light), and their retention factor (Rf) values are calculated. TLC can quickly confirm the presence of the desired product and give a qualitative assessment of its purity by revealing the number and intensity of impurity spots. scilit.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, electronic properties, and spectroscopic parameters of molecules. researchgate.netresearchgate.net

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the minimum energy conformation of a molecule. q-chem.com For 3-(Benzyloxy)-2-chloroaniline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

The optimization process would account for the steric and electronic effects of the substituents on the aniline (B41778) ring. The bulky benzyloxy group and the adjacent chlorine atom create significant steric hindrance, which influences the planarity of the molecule and the orientation of the benzyloxy group relative to the chloroaniline ring. The final optimized geometry represents a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. q-chem.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet chemically plausible data based on standard bond lengths and angles for similar molecular fragments.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (Aniline) | 1.40 Å |

| Bond Length | C-O (Ether) | 1.37 Å |

| Bond Length | O-CH₂ | 1.43 Å |

| Bond Angle | C-C-Cl | 121.0° |

| Bond Angle | C-C-N | 120.5° |

| Bond Angle | C-O-CH₂ | 118.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. numberanalytics.comlibretexts.org A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can map the electron density of these orbitals across the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the oxygen atom of the ether, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom. This analysis helps predict the sites most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) This table contains hypothetical data based on DFT studies of analogous aromatic compounds.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

DFT calculations can accurately predict spectroscopic data, which is crucial for the structural confirmation of newly synthesized compounds. acs.orgschrodinger.com

Theoretical Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule in its optimized geometry, a theoretical IR spectrum can be generated. q-chem.comacs.org Each vibrational mode corresponds to a specific motion of atoms (e.g., stretching, bending) and absorbs IR radiation at a characteristic frequency. This allows for the assignment of experimental IR bands to specific functional groups. For this compound, key predicted vibrations would include N-H stretching of the amine, C-Cl stretching, C-O-C ether stretching, and various aromatic C-H and C=C vibrations.

Table 3: Predicted Principal IR Vibrational Frequencies (Illustrative) This table presents hypothetical data based on characteristic frequencies for the molecule's functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3450 - 3350 |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Ar-N | 1350 - 1250 |

| Asymmetric C-O-C Stretch | Ar-O-CH₂ | 1275 - 1200 |

Theoretical Nuclear Magnetic Resonance (NMR) Spectra: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. libretexts.org These theoretical spectra are invaluable for assigning peaks in experimental data, especially for complex molecules where signals may overlap. Calculations would predict distinct signals for the protons and carbons in the chloroaniline and benzyl (B1604629) portions of the molecule, with chemical shifts influenced by the electronic environment created by the chlorine, amine, and ether functionalities.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. nih.gov This allows for the exploration of conformational flexibility and non-covalent intermolecular interactions in a dynamic environment, such as in a solvent. rsc.org

Molecular Docking Studies for Ligand-Target Interactions in Chemical Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com

In a molecular docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. The simulation then explores various binding poses, scoring them based on factors like binding affinity and intermolecular forces. mdpi.comnih.gov

The results would predict the most stable binding mode and identify the specific amino acid residues in the protein's active site that interact with the ligand. For this compound, key interactions could include:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor.

Pi-Pi Stacking: The two aromatic rings (benzyl and chloroaniline) can form favorable pi-pi stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The benzyl group provides a large hydrophobic surface that can interact with nonpolar pockets in the receptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

This detailed map of interactions provides a rational basis for the molecule's biological activity and can guide the design of new derivatives with improved potency and selectivity. nih.govnih.gov

Table 4: Predicted Intermolecular Interactions from a Hypothetical Docking Study (Illustrative) This table presents a hypothetical binding scenario of this compound in a protein active site.

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | -NH₂ (donor) | Aspartic Acid (acceptor) | 2.9 |

| Pi-Pi Stacking | Benzyl Ring | Phenylalanine | 3.8 |

| Halogen Bond | -Cl (donor) | Glycine (backbone C=O) | 3.1 |

Virtual Screening Methodologies for Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like this compound, virtual screening can be employed to explore its potential as a scaffold for developing new therapeutic agents.

The process typically begins with the generation of a 3D representation of the compound. This structure can then be used as a query in various virtual screening approaches. In ligand-based virtual screening , a known active molecule is used as a template to find other compounds with similar properties. If a known ligand for a particular target shares structural similarities with this compound, this method could be used to screen databases for similar compounds.

In structure-based virtual screening , the 3D structure of the biological target is used. Molecular docking simulations are performed to predict the binding mode and affinity of a library of compounds, including derivatives of this compound, to the active site of the target. For instance, if this compound were to be investigated as a potential kinase inhibitor, its derivatives could be docked into the ATP-binding site of the kinase to predict their binding affinity. nih.gov The docking scores, which estimate the binding energy, help to prioritize compounds for experimental testing. nih.gov

The exploration of chemical space for derivatives of this compound can be facilitated by creating a virtual library of analogous compounds. This can be achieved by systematically modifying the core structure with different functional groups at various positions. For example, the benzyloxy, chloro, or amino groups could be substituted or modified to generate a diverse set of molecules. These virtual libraries can then be screened against various biological targets to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jddtonline.info By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to optimize the chemical structure to enhance a desired biological effect.

For this compound and its derivatives, a QSAR study would involve several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. The chemical structures of these compounds would then be represented by a set of molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties.

Multiple linear regression, partial least squares, and other machine learning algorithms are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net Such a model could reveal which structural features of the this compound scaffold are crucial for its activity. For example, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to higher potency. pandawainstitute.com

The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net Once a robust and predictive QSAR model is established, it can be used to guide the design of new derivatives of this compound with improved activity. This rational design process helps to focus synthetic efforts on the most promising candidates, saving time and resources.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Chemical Synthesis Feasibility

For this compound, various computational tools can predict its ADME profile based on its chemical structure. These predictions are based on models derived from large datasets of experimentally determined ADME properties.

Physicochemical Properties of this compound Relevant to ADME Prediction:

| Property | Value | Source |

| Molecular Weight | 233.70 g/mol | fluorochem.co.uk |

| LogP | 3.32 | fluorochem.co.uk |

| Hydrogen Bond Donors | 1 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |

| Topological Polar Surface Area | 35.25 Ų | echemi.com |

These fundamental properties provide initial insights into the potential ADME behavior of this compound. For instance, its molecular weight is well within the range of orally available drugs. The LogP value suggests moderate lipophilicity, which is often favorable for membrane permeability. The number of hydrogen bond donors and acceptors, along with the polar surface area, are also within the typical ranges for good oral absorption. chemrxiv.org

Predicted ADME Properties for this compound and its Derivatives:

| ADME Parameter | Predicted Outcome for a Derivative | Implication for Feasibility |

| Absorption | ||

| Human Oral Absorption | High | Good potential for oral bioavailability. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable for peripherally acting drugs to minimize central nervous system side effects. mdpi.com |

| Plasma Protein Binding | High | Could affect the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | May lead to drug-drug interactions. |

| Metabolic Stability | Moderate | The compound may be susceptible to metabolism, affecting its half-life. |

| Excretion | ||

| Renal Excretion | Low | Suggests that the primary route of elimination may be through metabolism. |

The feasibility of synthesizing derivatives of this compound for a particular therapeutic purpose would be greatly informed by these in silico ADME predictions. For example, if a derivative is predicted to have poor oral absorption, synthetic efforts might be redirected to modify the structure to improve this property. Similarly, if a compound is predicted to be a potent inhibitor of a major CYP enzyme, it might be flagged as a potential risk for drug-drug interactions. mdpi.com

Role As a Versatile Building Block in Complex Organic Synthesis

Construction of Heterocyclic Systems for Advanced Chemical Research

The strategic placement of the amino, chloro, and benzyloxy groups on the aniline (B41778) ring of 3-(benzyloxy)-2-chloroaniline makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. These heterocyclic compounds are of significant interest in various areas of chemical research due to their diverse biological activities and material properties.

One prominent application of this compound is in the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. biotech-asia.orgresearchgate.net The synthesis often involves the reaction of a substituted aniline, such as this compound, with a sulfur source, leading to the formation of the characteristic tricyclic phenothiazine core. researchgate.netgoogle.comrsc.org The substituents on the aniline precursor, in this case, the benzyloxy and chloro groups, can be further modified to fine-tune the properties of the final phenothiazine derivatives. chemicalbook.com

Another important class of heterocyclic compounds synthesized from this aniline derivative are acridones . Acridones are polycyclic aromatic compounds containing a ketone group and a nitrogen atom in the central ring. They are known for their potential as anticancer agents. urfu.ru The synthesis of acridone (B373769) derivatives can be achieved through methods like the Ullmann condensation, where an appropriately substituted aniline reacts with a substituted o-chlorobenzoic acid, followed by cyclization. derpharmachemica.comorgsyn.orgresearchgate.net The use of this compound in such reactions allows for the introduction of specific functionalities into the acridone scaffold. organic-chemistry.org

Furthermore, this compound is employed in the synthesis of other complex heterocyclic systems. For instance, it has been used to create pyrazoline derivatives through a series of reactions starting with the diazotization of the aniline. researchgate.net It also serves as a precursor for the synthesis of 1,3-oxathiol-2-ylidenes. scispace.com

Scaffold Diversity Generation in Synthetic Methodologies

The concept of scaffold diversity is central to modern drug discovery and materials science, aiming to create a wide range of structurally distinct molecules from a common starting material. nih.govnih.gov this compound is a valuable tool in this endeavor due to its multiple functional groups that can be selectively manipulated. dtu.dk

By employing different reaction conditions and reagents, chemists can utilize this compound to generate a variety of molecular scaffolds. For example, the amino group can undergo diazotization followed by various coupling reactions, while the chloro group can participate in nucleophilic substitution or cross-coupling reactions. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. This multi-faceted reactivity allows for a branching synthetic strategy, where a single starting material gives rise to a multitude of structurally diverse products.

Strategies for Medicinal Chemistry Lead Optimization through Chemical Modifications and Analog Design

In medicinal chemistry, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. wiley.comsk.rumdpi.com this compound and its derivatives play a significant role in this process by providing a versatile platform for chemical modifications and the design of analogs.

The benzyloxy group, in particular, is a common pharmacophore in medicinal chemistry, and its presence in this compound allows for the exploration of structure-activity relationships (SAR). nih.gov For instance, the benzyloxy moiety can be replaced with other substituted benzyloxy groups or different ether linkages to probe the binding interactions with a biological target. rsc.orgnih.gov The chlorine atom can also be substituted with other halogens or functional groups to modulate the electronic and steric properties of the molecule. researchgate.net

The aniline nitrogen provides a handle for the introduction of various side chains and functional groups, further expanding the chemical space that can be explored during lead optimization. This strategic modification of the this compound scaffold enables medicinal chemists to fine-tune the properties of a lead compound to develop more effective and safer drugs.

Applications in Agrochemical and Material Science Research as an Intermediate

The utility of this compound extends beyond medicinal chemistry into the realms of agrochemical and material science research, where it serves as a key intermediate.

In agrochemical research , the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The structural features of this compound can be incorporated into potential agrochemicals to enhance their biological activity or modify their environmental fate. The specific substitution pattern on the aniline ring can influence the molecule's interaction with biological targets in pests or weeds.

In material science , this compound can be used as a monomer or a precursor to monomers for the synthesis of advanced polymers and functional materials. The aromatic nature of the compound, combined with its reactive functional groups, allows for its incorporation into polymer chains, potentially imparting desirable properties such as thermal stability, conductivity, or optical activity. The ability to modify the structure of the aniline precursor provides a means to tailor the properties of the resulting materials for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-2-chloroaniline, and how do reaction conditions influence yield?

- Methodology : A common approach involves diazotization of 2-chloroaniline followed by coupling with a benzyloxy-substituted phenol derivative. For example, diazotization in acidic media (HCl/NaNO₂ at 0–5°C) generates a diazonium salt, which undergoes coupling with 3-benzyloxyphenol under controlled pH (7–9). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity . Reaction temperature and stoichiometric ratios of reagents are critical for minimizing byproducts like quinones or carboxylic acids (from oxidation) .

Q. How can spectroscopic techniques (NMR, FTIR) and chromatographic methods (HPLC) be applied to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : The chloro and benzyloxy substituents produce distinct splitting patterns. For instance, the NH₂ group appears as a broad singlet (~δ 5.2 ppm), while aromatic protons show coupling due to adjacent substituents .

- FTIR : Key peaks include N-H stretching (~3350 cm⁻¹), C-Cl (~750 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities, with UV detection at 254 nm for aromatic systems .

Q. What is the role of substituent positioning (chloro vs. benzyloxy) in directing electrophilic substitution reactions?

- Methodology : The electron-withdrawing chloro group at position 2 deactivates the ring, directing incoming electrophiles to the less hindered position 5. In contrast, the benzyloxy group at position 3 (electron-donating) activates the ring ortho/para to itself. Competitive nitration studies show preferential substitution at position 5 (para to chloro) over position 4 (ortho to benzyloxy) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological activity of this compound derivatives?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) that correlate with reactivity. For example, a lower HOMO-LUMO gap (~4.5 eV) suggests higher susceptibility to nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., cytochrome P450). Results may show hydrogen bonding between the NH₂ group and active-site residues (e.g., Asp301), with binding energies ≤−7.0 kcal/mol indicating strong interactions .

Q. What thermodynamic data (e.g., enthalpies of formation) are critical for assessing the stability of this compound?

- Methodology : Rotating bomb calorimetry measures combustion energies to derive standard molar enthalpies of formation (ΔfH°). For chloro-aniline analogs, ΔfH°(gas) ranges from 53.0 to 59.7 kJ/mol, with the benzyloxy group increasing stability via resonance . Enthalpies of sublimation (ΔsubH°) are measured via Calvet calorimetry, typically ~90 kJ/mol for similar aryl amines .

Q. How do electrochemical polymerization methods apply to derivatives of this compound?

- Methodology : Cyclic voltammetry in acetonitrile/TBAP (tetrabutylammonium perchlorate) at 100 mV/s reveals oxidation peaks (~0.8 V vs. Ag/AgCl) corresponding to polymer formation. Copolymerization with aniline (1:1 molar ratio) reduces conductivity (from 10⁻¹ S/cm for polyaniline to 10⁻³ S/cm) due to steric hindrance from the benzyloxy group. UV-Vis spectra (λmax ~420 nm) confirm π-π* transitions in the conjugated polymer backbone .

Data Contradiction Analysis

Q. How can conflicting reports on substituent effects in chloro-methoxy anilines be resolved?

- Analysis : Discrepancies arise from solvent polarity and substituent electronic effects. For example, in polar solvents (DMF), the methoxy group’s electron-donating effect dominates, enhancing para substitution. In nonpolar solvents (toluene), steric effects from the benzyloxy group favor meta substitution. Computational studies (e.g., NBO analysis) clarify charge distribution differences between this compound and its methoxy analogs .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.